

cis-6-Nonenal CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-6-Nonenal

Cat. No.: B1232533

[Get Quote](#)

In-Depth Technical Guide to *cis*-6-Nonenal

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Chemical Name: (Z)-non-6-enal CAS Number: 2277-19-2[\[1\]](#) Molecular Formula: C₉H₁₆O[\[1\]](#)

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **cis-6-Nonenal** is presented in Table 1. This data is essential for understanding its behavior in various experimental and formulation settings.

Property	Value	Reference
Molecular Weight	140.22 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1][4]
Odor	Powerful, fresh, green, melon, cucumber	[5]
Density	0.841 g/mL at 25 °C	[1]
Boiling Point	87 °C at 19 mmHg	[4]
Solubility	Insoluble in water; soluble in alcohol	[4]
Refractive Index	n _{20/D} 1.442 (lit.)	[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **cis-6-Nonenal** is confirmed by ¹H and ¹³C NMR spectroscopy. The characteristic chemical shifts and coupling constants are summarized below.

¹H NMR (CDCl₃): The proton NMR spectrum of **cis-6-Nonenal** exhibits characteristic signals for the aldehyde proton, the cis-disubstituted alkene protons, and the aliphatic chain.

Chemical Shift (ppm)	Multiplicity	Assignment
~9.76	t	H-1 (Aldehyde)
~5.3-5.4	m	H-6, H-7 (Olefinic)
~2.42	dt	H-2
~2.05	m	H-5, H-8
~1.63	p	H-3
~1.3-1.4	m	H-4
~0.96	t	H-9

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further confirmation of the structure with distinct peaks for the carbonyl carbon, olefinic carbons, and the aliphatic carbons.

| Chemical Shift (ppm) | Assignment | ---|---|---| | ~202.7 | C-1 (Carbonyl) | | ~132.5 | C-7 | | ~125.0 | C-6 | | ~43.9 | C-2 | | ~32.5 | C-5 | | ~26.5 | C-4 | | ~22.0 | C-3 | | ~20.5 | C-8 | | ~14.3 | C-9 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **cis-6-Nonenal** results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak [M]⁺ is observed at m/z 140. Key fragments arise from cleavages at various points in the carbon chain, particularly alpha-cleavage relative to the carbonyl group and allylic cleavage.

Experimental Protocols

Synthesis of **cis-6-Nonenal**

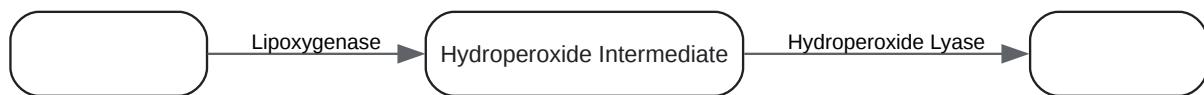
Two primary synthetic routes for **cis-6-Nonenal** are outlined below.

Method 1: Catalytic Hydrogenation of 6-Nonynal Diethyl Acetal

This method involves the stereoselective hydrogenation of an alkyne precursor to the corresponding cis-alkene.

- Step 1: Synthesis of 6-Nonynal Diethyl Acetal: The synthesis begins with the reaction of an appropriate alkyne with sodium ethanolate.^[6]
- Step 2: Catalytic Hydrogenation: The resulting 6-nonynal diethyl acetal is then subjected to catalytic hydrogenation using a suitable catalyst, such as a platinum catalyst, to yield the cis-alkene.^[6]
- Step 3: Hydrolysis: The final step is an acid-catalyzed hydrolysis of the diethyl acetal to afford **cis-6-Nonenal**.^[6]

Method 2: Grignard Reagent Approach


This alternative synthesis involves the formation of a carbon-carbon bond using a Grignard reagent.

- Step 1: Bromination of 5-octene-1-ol: The starting material, 5-octene-1-ol, is first brominated.
[\[1\]](#)
- Step 2: Formation of the Grignard Reagent: The resulting bromide is then converted to the corresponding Grignard reagent.[\[1\]](#)
- Step 3: Reaction with Triethyl Orthoformate and Hydrolysis: The Grignard reagent is reacted with triethyl orthoformate, followed by hydrolysis to yield **cis-6-Nonenal**.[\[1\]](#)

Biological Significance and Applications

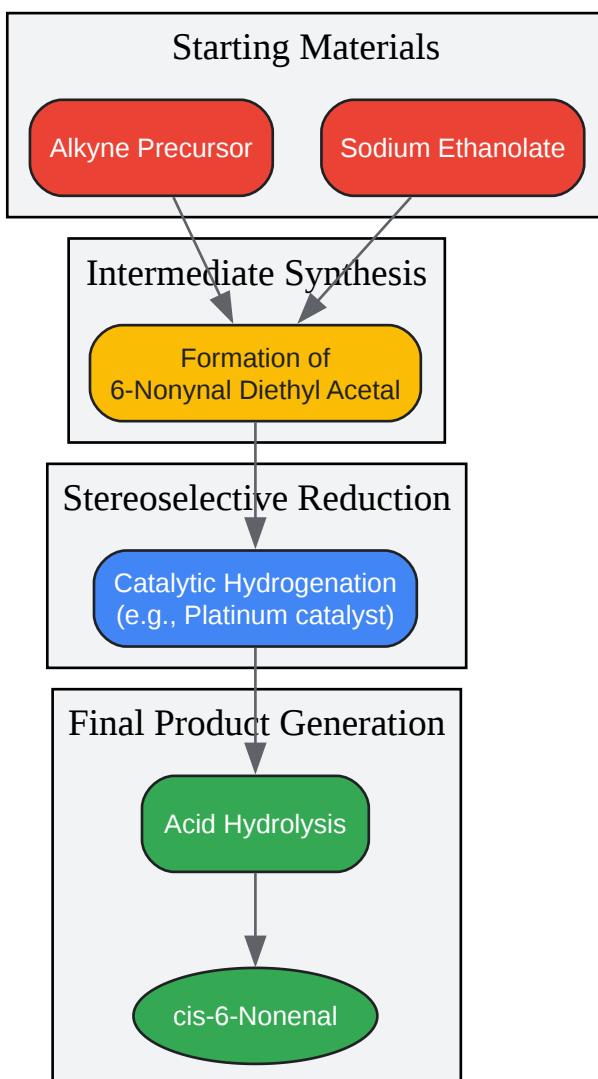
Natural Occurrence and Biosynthesis

cis-6-Nonenal is a naturally occurring volatile compound found in a variety of plants, most notably in muskmelons and cucumbers, where it is a key contributor to their characteristic aroma.[\[1\]](#)[\[6\]](#) Its biosynthesis is believed to originate from the enzymatic oxidation of γ -linolenic acid.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **cis-6-Nonenal**.

Potential Therapeutic and Industrial Applications


Recent research has highlighted potential applications for **cis-6-Nonenal** beyond its role as a flavor and fragrance compound.

- Antimicrobial Activity: Some studies have suggested that related unsaturated aldehydes possess antimicrobial properties, indicating a potential area for further investigation with **cis-6-Nonenal**.

- Anti-Methanogenic Properties: An in silico docking analysis has suggested that **cis-6-Nonenal**, as a compound in safflower oil, may have anti-methanogenic properties by targeting the methyl-coenzyme M reductase receptor in equines.[3] This points to a potential application in reducing methane emissions from livestock.

Logical Relationships and Workflows

The synthesis of **cis-6-Nonenal** via the catalytic hydrogenation route can be visualized as a clear experimental workflow.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **cis-6-Nonenal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Nonenal - Wikipedia [en.wikipedia.org]
- 2. cis-6-Nonenal | C9H16O | CID 5362720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-6-Nonenal = 95 , FG 2277-19-2 [sigmaaldrich.com]
- 4. CIS-6-NONENAL CAS#: 2277-19-2 [amp.chemicalbook.com]
- 5. (Z)-6-nonenal, 2277-19-2 [thegoodscentscompany.com]
- 6. ScenTree - (Z)-6-Nonenal (CAS N° 2277-19-2) [scentree.co]
- To cite this document: BenchChem. [cis-6-Nonenal CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1232533#cis-6-nonenal-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com